5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a benzyloxy group, a nitro group, and a boronate ester. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronate ester makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps One common method starts with the nitration of a benzyloxy-substituted aniline derivative to introduce the nitro groupThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing technologies could be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts and bases like potassium carbonate in an inert atmosphere.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions and has applications in organic synthesis.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boronate ester used in organic synthesis.
Uniqueness
5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions. The presence of both a nitro group and a boronate ester makes it versatile for use in different synthetic applications, including the formation of complex molecules through multi-step synthesis .
Properties
IUPAC Name |
2-nitro-5-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-16(22(23)24)15(21)11-17(14)25-12-13-8-6-5-7-9-13/h5-11H,12,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCVNVQPVSEQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.